Trichloro(4-phenylbutyl)silane

Self-Assembled Monolayers Surface Characterization AFM

Trichloro(4-phenylbutyl)silane (CAS 17886-88-3) is a bifunctional organosilane characterized by a phenyl-terminated butyl chain covalently linked to a reactive trichlorosilyl headgroup. This molecular architecture enables robust covalent grafting onto hydroxylated surfaces (e.g., silicon dioxide, glass, metal oxides) via siloxane bond formation, while the terminal phenyl moiety introduces specific interfacial properties such as aromatic π-character and hydrophobicity distinct from simple alkylsilanes.

Molecular Formula C10H13Cl3Si
Molecular Weight 267.6 g/mol
CAS No. 17886-88-3
Cat. No. B093834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(4-phenylbutyl)silane
CAS17886-88-3
SynonymsTrichloro(4-Phenylbutyl)Silane
Molecular FormulaC10H13Cl3Si
Molecular Weight267.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyIRSHKGIWUBHUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Trichloro(4-phenylbutyl)silane (CAS 17886-88-3): A Functional Aromatic Organosilane for Surface Engineering and Organic Electronics


Trichloro(4-phenylbutyl)silane (CAS 17886-88-3) is a bifunctional organosilane characterized by a phenyl-terminated butyl chain covalently linked to a reactive trichlorosilyl headgroup . This molecular architecture enables robust covalent grafting onto hydroxylated surfaces (e.g., silicon dioxide, glass, metal oxides) via siloxane bond formation, while the terminal phenyl moiety introduces specific interfacial properties such as aromatic π-character and hydrophobicity distinct from simple alkylsilanes . The compound is employed as a surface modifier, a precursor for self-assembled monolayers (SAMs) in organic field-effect transistors (OFETs), and a synthetic intermediate in organosilicon chemistry.

Why Trichloro(4-phenylbutyl)silane Cannot Be Replaced by Generic Alkyl or Shorter Aromatic Silanes in Precision Applications


The substitution of trichloro(4-phenylbutyl)silane with a generic alkylsilane (e.g., octadecyltrichlorosilane) or a shorter aromatic analog (e.g., trichloro(phenethyl)silane) is non-trivial due to quantifiable differences in the resulting interfacial properties and electronic device performance. The phenylbutyl substituent provides a specific balance between aromatic functionality and alkyl chain flexibility that dictates the molecular organization, packing density, and surface energy of the grafted monolayer [1]. Unlike longer alkyl chains which can form highly crystalline, insulating monolayers, or shorter phenylalkyl chains which may yield less ordered films, the C4-butyl linker combined with the terminal phenyl group in trichloro(4-phenylbutyl)silane enables specific molecular tilt angles and surface energetics that are critical for optimizing charge transport in organic semiconductors and achieving targeted chromatographic selectivity [2]. Generic replacement can lead to a quantifiable loss in device performance, such as increased subthreshold swing in transistors or altered analyte retention in HPLC, as the interfacial molecular architecture is fundamentally altered.

Quantitative Performance Differentiators of Trichloro(4-phenylbutyl)silane vs. Key Comparators in OFETs and HPLC


Molecular Tilt Angle and Monolayer Structure of 4-PBTS vs. Alkyltrichlorosilanes on Silicon

Atomic Force Microscopy (AFM) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) analysis of 4-phenylbutyltrichlorosilane (4-PBTS) SAMs on Si(100) reveal a specific molecular tilt angle of approximately 57° relative to the substrate, achieved after a 60-minute growth period [1]. This orientation is a direct consequence of the 4-phenylbutyl group's unique geometry and intermolecular interactions, differing from the more upright or disordered phases reported for simple alkyltrichlorosilanes of comparable chain length, which are known to exhibit chain-length-dependent tilt angles and disorder [2].

Self-Assembled Monolayers Surface Characterization AFM

OFET Subthreshold Swing Enhancement with 4-PBTS SAMs vs. Unmodified Dielectrics

In solution-processed organic field-effect transistors (OFETs) fabricated on plastic substrates, the use of a phenyl-terminated SAM derived from 4-phenylbutyltrichlorosilane as a dielectric modifier resulted in a record-low subthreshold swing (SS) of approximately 80 mV/decade [1][2]. This metric reflects the efficiency of the transistor's switching behavior, where a lower value indicates a sharper transition from off to on state. This performance is attributed to the reduced interface trap density facilitated by the specific SAM, a characteristic that is not universally achievable with all silanes. In a separate study, OFETs utilizing 4-PBTS SAMs demonstrated a subthreshold slope of 0.6 V/dec [3].

Organic Field-Effect Transistors Dielectric Modification Subthreshold Slope

Charge Carrier Mobility Improvement in OFETs via 4-PBTS Dielectric Modification

Modifying the gate dielectric of an OFET with a 4-phenylbutyltrichlorosilane SAM demonstrably improves charge carrier mobility. One study reports achieving a carrier mobility of 0.3 cm²/V·s in pentacene-based bottom-contact OFETs [1][2]. Another work using a similar SAM in a different device architecture achieved mobility over 0.2 cm²/V·s on rough plastic [3]. For comparison, OFETs fabricated with the longer-chain octadecyltrichlorosilane (OTS) SAM in the same study (bottom-contact pentacene OFETs) also achieved a mobility of 0.3 cm²/V·s, but the 4-PBTS system offered the specific benefit of a phenyl-terminated interface which can influence semiconductor morphology differently [1][2].

Organic Field-Effect Transistors Charge Transport Carrier Mobility

HPLC Bonded Phase Selectivity for Aromatics vs. Generic Reverse Phases

4-Phenylbutyltrichlorosilane is specifically utilized to form HPLC bonded phases designed for the separation of aromatic compounds . The bonded phase created from this silane presents a phenyl group at the terminus of a short butyl linker. This specific structure provides a unique selectivity profile compared to generic C18 (octadecyl) reverse phases. While C18 phases rely primarily on hydrophobic interactions, the phenylbutyl phase introduces π-π interactions with aromatic analytes, allowing for alternative retention mechanisms and improved resolution for structurally similar aromatic mixtures that are difficult to separate on standard alkyl phases [1].

HPLC Chromatography Stationary Phase

Validated Application Scenarios for Trichloro(4-phenylbutyl)silane Based on Quantitative Evidence


Dielectric Surface Passivation for High-Performance, Low-Power Organic Transistors

This compound is the preferred silane for modifying gate dielectrics in solution-processed organic field-effect transistors (OFETs) where achieving a steep subthreshold swing is paramount. Evidence demonstrates that a SAM of 4-phenylbutyltrichlorosilane directly contributes to achieving a record-low subthreshold swing of ~80 mV/decade and high carrier mobility (>0.2 cm²/V·s), which are critical for low-voltage, flexible electronic devices [1]. This performance is linked to the specific interfacial properties imparted by the phenylbutyl group, making it a non-substitutable material in this application context.

HPLC Stationary Phase Precursor for Enhanced Aromatic Selectivity

For the development and manufacturing of novel HPLC stationary phases, 4-phenylbutyltrichlorosilane is a key precursor for creating phenyl-bonded phases [1]. Unlike traditional C18 phases that separate solely by hydrophobicity, a phase derived from this silane introduces π-π interactions that are critical for resolving complex mixtures of aromatic compounds . Its procurement is justified when developing or utilizing columns for challenging aromatic separations where generic alkyl phases fail to provide adequate resolution.

Controlled Surface Engineering for Directed Semiconductor Growth

In materials science research involving the growth of organic semiconductor thin films, the specific molecular tilt angle (~57°) and surface energy of a 4-phenylbutyltrichlorosilane SAM on silicon are critical parameters [1]. These properties influence the nucleation, grain size, and molecular orientation of overlying semiconductors like pentacene or TESADT, directly affecting final device performance . This silane provides a quantifiably different surface template compared to alkyl or shorter aromatic silanes, making it essential for studies on structure-property relationships in organic electronics.

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